Isononyl acetate

Description

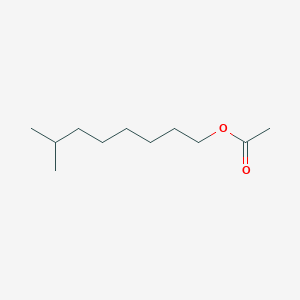

Structure

3D Structure

Properties

IUPAC Name |

7-methyloctyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSJTXAZFHYHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041577 | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isononyl acetate appears as a clear colorless liquid with a sweet ester odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema. | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

40379-24-6 | |

| Record name | ISONONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, isononyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040379246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, isononyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Z59LRU9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isononyl acetate chemical properties and structure

An In-Depth Technical Guide to Isononyl Acetate: Properties, Structure, and Analysis

Introduction

This compound is a significant organic compound, an ester recognized for its characteristic sweet, fruity, and floral aroma. While it is a single entity in commerce, the term "this compound" typically refers to a mixture of isomers, with the specific composition varying by production method. The most common isomers include 7-methyloctyl acetate and 3,5,5-trimethylhexyl acetate.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and applications, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Primarily utilized as a fragrance agent, this compound is a key component in a wide array of consumer products, including perfumes, cosmetics, soaps, and detergents. Its pleasant olfactory profile, which includes notes of wood, orris, and lavender, makes it a versatile ingredient in fragrance formulation.[1][3] Beyond its scent, its physical properties lend it to applications as a solvent and plasticizer in various industrial contexts. Understanding its isomeric complexity and chemical behavior is crucial for its effective application and for the development of novel formulations.

Chemical Structure and Identification

The identity of this compound is defined by its molecular formula and a collection of isomeric structures. The lack of a single, universally defined structure necessitates careful consideration of the specific isomer or mixture being used in research or production.

-

IUPAC Names : 7-methyloctyl acetate (for one common isomer); 3,5,5-trimethylhexyl acetate (for another common isomer)[2]

-

CAS Numbers : 40379-24-6 (isomer unspecified)[1][4][5]; 58430-94-7 (3,5,5-trimethylhexyl acetate)[6][7]

-

Synonyms : Acetic acid, isononyl ester; Nonisyl acetate; Vanoris[3][5][6]

The structural diversity arises from the branched nine-carbon (isononyl) alcohol precursor used in its synthesis. Below is the structure of a prominent isomer, 7-methyloctyl acetate.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application, particularly in fragrance formulations where volatility and solubility are key parameters. The data presented below represents typical values, which may vary slightly depending on the specific isomeric composition.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [1][4][8] |

| Odor Profile | Sweet, floral, fruity, woody, with violet and orris notes | [1][3][4][7] |

| Boiling Point | 213-215 °C at 760 mmHg | [4] |

| Density | ~0.866 g/cm³ at 20°C | [1] |

| Refractive Index | ~1.423 at 20°C | [1][7] |

| Flash Point | 71-83 °C (160-181 °F) | [1][4] |

| Vapor Pressure | ~0.158 mmHg at 25°C | [4] |

| Water Solubility | 12.56 mg/L at 25°C (estimated); generally insoluble | [4][9] |

| Solubility | Soluble in alcohol | [4][9] |

| log P (o/w) | 4.1 - 4.2 | [1][5] |

Synthesis and Reactivity

Synthesis Pathway

This compound is commercially produced via Fischer esterification.[1] This process involves the acid-catalyzed reaction of isononyl alcohol with acetic acid. To drive the equilibrium toward the product and increase the reaction yield, acetic anhydride may be used in place of acetic acid.[1] The isononyl alcohol precursor is itself a mixture of branched C9 isomers, which gives rise to the isomeric complexity of the final product.

The general mechanism involves the protonation of the acetic acid carbonyl group, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester.

Chemical Reactivity and Stability

As an ester, this compound exhibits predictable reactivity.

-

Hydrolysis : It is susceptible to hydrolysis under either acidic or basic conditions, reverting to isononyl alcohol and acetic acid (or its conjugate base). This degradation pathway is important for assessing its stability in aqueous formulations.[1]

-

Reaction with Oxidizers : Strong oxidizing acids can cause a vigorous, exothermic reaction that may ignite the products.[2][10]

-

Caustic Solutions : Interaction with caustic solutions (e.g., strong bases) also generates heat.[2][10]

-

Stability : Under standard storage conditions—in a cool, dry, well-ventilated area and in tightly closed containers protected from light—this compound is stable.[7]

Analytical Characterization Protocols

Accurate characterization of this compound is essential for quality control and research. Given its volatile nature and the presence of multiple isomers, a combination of chromatographic and spectroscopic techniques is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for separating the various isomers of this compound and confirming their identity based on their mass spectra.

Objective : To separate and identify the isomeric components of an this compound sample.

Methodology :

-

Sample Preparation : Dilute the this compound sample (e.g., 1 µL) in a suitable solvent like hexane or dichloromethane to a concentration of approximately 100 ppm.

-

GC System :

-

Injector : Set to 250°C with a split ratio of 50:1.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is effective for separating hydrocarbon isomers.

-

Oven Program :

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 240°C.

-

Hold: Maintain 240°C for 5 minutes.

-

-

-

Mass Spectrometer (MS) System :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 300.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

-

Data Analysis : Identify peaks corresponding to this compound isomers by comparing their retention times and matching their mass spectra against a reference library (e.g., NIST). The fragmentation pattern will show characteristic losses corresponding to the acetate moiety and the alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of the ester functional group.

Objective : To verify the presence of the ester functional group in the sample.

Methodology :

-

Sample Preparation : Apply one drop of neat this compound liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two NaCl salt plates to create a thin liquid film.

-

Data Acquisition :

-

Range : 4000-600 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Scans : Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal or empty salt plates prior to sample analysis.

-

-

Data Analysis : Analyze the resulting spectrum for key characteristic peaks:

-

C=O Stretch : A strong, sharp absorbance band around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O Stretch : A strong absorbance band in the 1250-1000 cm⁻¹ region.

-

C-H Stretch : Absorbance bands just below 3000 cm⁻¹ corresponding to the alkyl chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the specific structures of the isomers present in a sample. While a reference spectrum for a specific isomer is ideal, the expected chemical shifts and splitting patterns can be predicted.[11]

Objective : To determine the specific isomeric structure(s) and their relative abundance.

Methodology :

-

Sample Preparation : Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Acquire a standard proton spectrum.

-

Expected Signals :

-

A sharp singlet around δ 2.0 ppm corresponding to the three protons of the acetate methyl group (CH₃-C=O).

-

A multiplet (likely a triplet) around δ 4.0 ppm for the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-).

-

A complex series of multiplets between δ 0.8 and 1.6 ppm for the remaining protons of the branched isononyl alkyl chain. The specific splitting patterns in this region are used to differentiate isomers.

-

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals :

-

A resonance around δ 171 ppm for the ester carbonyl carbon (C=O).

-

A resonance around δ 60-70 ppm for the carbon attached to the ester oxygen (-O-CH₂-).

-

A resonance around δ 21 ppm for the acetate methyl carbon.

-

Multiple signals in the δ 10-40 ppm range for the carbons of the isononyl chain.

-

-

-

Advanced Experiments : 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and map the connectivity of the molecule to confirm the isomeric structure.[11]

Applications and Industrial Relevance

The primary driver for the production of this compound is its use in the fragrance and cosmetics industries. Its soft, woody-floral character with fruity undertones makes it a valuable modifier in various scent profiles, particularly in lavender and bergamot reconstitutions.[1][12] It is found in a wide range of products, including:

-

Fine fragrances and perfumes

-

Body lotions, creams, and sprays

-

Shampoos and liquid soaps[6]

-

Air fresheners and scented candles

Interestingly, this compound is also found naturally in significant quantities in some varieties of Lavandin and Bitter Orange essential oils.[1]

For professionals in drug development, this compound serves as a relevant case study in toxicology and formulation science. Its safety has been assessed by the Research Institute for Fragrance Materials (RIFM), often using data from structurally similar analogs like 3,5,5-trimethylhexyl acetate in a process known as "read-across."[5] This methodology is a cornerstone of modern chemical safety assessment and is highly relevant to evaluating the safety of new excipients or active pharmaceutical ingredients. Its properties as a non-polar solvent also suggest potential utility in topical or transdermal drug delivery systems, although this is not its primary application.

Safety and Toxicology

This compound is generally considered to have a low toxicity profile. Vapors may cause irritation to the eyes and respiratory tract, and prolonged skin contact can lead to irritation.[2][8][10] Safety assessments have indicated that it is not a concern for skin sensitization or genotoxicity.[5] Due to a lack of specific repeated dose toxicity data for the broad isomer mixture, regulatory bodies and safety panels rely on data from the well-defined isomer 3,5,5-trimethylhexyl acetate as a read-across analog to establish safe exposure levels.[5] Standard chemical handling procedures, including the use of personal protective equipment and adequate ventilation, are recommended. It is a combustible liquid and should be kept away from ignition sources.[10]

References

-

The Good Scents Company. (n.d.). This compound, 40379-24-6. Retrieved from [Link]

-

ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Retrieved from [Link]

-

Api, A. M., et al. (2016). RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. Food and Chemical Toxicology, 97, S138-S145. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3,5,5-Trimethylhexyl acetate. Retrieved from [Link]

-

Magritek. (n.d.). Isoamyl acetate. Retrieved from [Link]

-

Olfactorian. (n.d.). This compound | Perfume Material. Retrieved from [Link]

-

The Good Scents Company. (n.d.). nonisyl acetate, 58430-94-7. Retrieved from [Link]

-

PerfumersWorld. (n.d.). This compound. Retrieved from [Link]

-

Ventos. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. ScenTree - this compound (CAS N° 40379-24-6) [scentree.co]

- 2. 3,5,5-Trimethylhexyl acetate | C11H22O2 | CID 42745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nonisyl acetate, 58430-94-7 [thegoodscentscompany.com]

- 4. This compound, 40379-24-6 [thegoodscentscompany.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. perfumersworld.com [perfumersworld.com]

- 7. This compound [ventos.com]

- 8. This compound CAS#: 40379-24-6 [m.chemicalbook.com]

- 9. parchem.com [parchem.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. tetratek.com.tr [tetratek.com.tr]

- 12. olfactorian.com [olfactorian.com]

Isononyl acetate CAS number 40379-24-6

An In-Depth Technical Guide to Isononyl Acetate (CAS No. 40379-24-6)

Introduction

This compound (CAS No. 40379-24-6) is a branched-chain ester recognized for its distinctive and complex aroma profile.[1][2] Primarily classified as a fragrance and flavoring agent, its molecular structure, a result of the esterification of isononyl alcohol and acetic acid, imparts a unique combination of fruity, floral, and woody notes.[3] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization, applications, and safety profile. While its principal applications are rooted in the fragrance industry, its properties as a solvent and a synthetic ester present potential utility in broader chemical and pharmaceutical contexts.

The molecule is a clear, colorless liquid with a characteristic sweet, ester-like odor.[4] It is less dense than water and its vapors are heavier than air.[4][5] The branched nature of its isononyl group is a key determinant of its olfactory character, lending it a "juicy" and clean impression that distinguishes it from linear esters.[1]

Caption: Chemical structure of 7-methyloctyl acetate, an isomer of this compound.

Part 1: Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application and handling. These properties determine its solubility, volatility, and interaction with other substances. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 40379-24-6 | [3][6] |

| Molecular Formula | C₁₁H₂₂O₂ | [3][6] |

| Molecular Weight | 186.29 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3][7] |

| Odor | Sweet, fruity, floral, woody, violet | [8][9] |

| Density | 0.863 - 0.869 g/cm³ @ 20°C | [3][8][9] |

| Boiling Point | 213 - 218.34 °C @ 760 mmHg | [6][10] |

| Flash Point | 71 - 82.9 °C | [3][6][7] |

| Refractive Index | 1.4200 - 1.4250 @ 20°C | [3][8][9] |

| Water Solubility | 12.56 mg/L @ 25°C (Low solubility) | [6][7] |

| Solubility | Soluble in ethanol and most organic solvents | [1][8] |

| Vapor Pressure | ~0.15 mmHg @ 25°C | |

| Log P (Octanol/Water) | 4.1 - 4.23 | [3][6] |

Part 2: Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Fisher esterification of isononyl alcohol (e.g., 7-methyloctanol) with acetic acid, using an acid catalyst.[3][11] To drive the reaction equilibrium towards the product, an excess of one reactant, typically the less expensive acetic acid, is used.[11] The yield can be further enhanced by using more reactive acylating agents like acetic anhydride.[3]

Caption: Fisher Esterification for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative Fisher esterification for preparing this compound.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 20 mL of isononyl alcohol (3,5,5-trimethylhexanol or a similar isomer mixture) and 30 mL of glacial acetic acid.[11]

-

While stirring, slowly and carefully add 3-5 mL of concentrated sulfuric acid as the catalyst.[11] The addition is exothermic and will generate heat.

-

Add a few boiling chips to ensure smooth boiling.

-

-

Reflux:

-

Heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Carefully wash the organic layer sequentially with:

-

50 mL of deionized water to remove the bulk of the acid.

-

50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid catalyst and excess acetic acid. Vent the funnel frequently to release CO₂ gas produced during neutralization.[12][13]

-

50 mL of a saturated sodium chloride (brine) solution to reduce the solubility of the ester in the aqueous layer.[11]

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]

-

-

Isolation:

Part 3: Analytical Characterization

To ensure the identity, purity, and quality of this compound for research or industrial use, a combination of chromatographic and spectroscopic techniques is employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing the purity of volatile compounds like this compound and identifying any impurities. The method separates components based on their volatility and boiling point, while the mass spectrometer provides structural information for identification.

Caption: General workflow for the GC-MS analysis of this compound.

Step-by-Step GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent like acetonitrile or hexane.[14]

-

Instrumentation: Use a GC system equipped with a mass selective detector (MSD).

-

GC Conditions:

-

Injector: Set to 280-295°C with a split ratio (e.g., 30:1) to handle the concentrated sample.[14]

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 250-280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Purity is determined by integrating the peak area and comparing it to the total area of all peaks.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption peaks for an ester. A strong, sharp peak around 1740 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[15] Peaks in the 2850-2960 cm⁻¹ range are due to C-H stretching of the alkyl groups, and a distinct C-O stretch will appear in the 1150-1250 cm⁻¹ region.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms. A characteristic singlet peak around 2.0 ppm corresponds to the methyl protons of the acetate group (CH₃-C=O).[16] The various methylene (-CH₂-) and methine (-CH-) protons of the isononyl chain will appear as multiplets further downfield.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon around 170-171 ppm.[16] The carbons of the alkyl chain and the acetate methyl group will appear in the upfield region (10-70 ppm).

-

Part 4: Applications in Research and Industry

The primary market for this compound is driven by its olfactory properties.

-

Fragrance and Cosmetics: It is a versatile ingredient in perfumes, colognes, soaps, detergents, lotions, and hair care products.[1] Its aroma is described as bright, fruity (apple, pear, banana), with floral (violet), and woody-cedar nuances.[1][2][3] This complexity allows it to be used as a top note to create a fresh opening in fragrances and to blend well with citrus, green, and light floral accords.[1]

-

Household Products: The pleasant and clean scent profile makes it suitable for air fresheners, fabric softeners, and cleaning agents.[1]

-

Solvent Applications: As an ester with a significant alkyl chain, this compound is a non-polar solvent. While not its primary use, this property could be relevant in formulations where a specific aroma is also desired, such as in certain coatings or adhesives.[17]

-

Potential Pharmaceutical Applications: Direct applications in drug development are not well-documented. However, its properties—low water solubility, good solvency for organic molecules, and relatively low toxicity—suggest potential as an excipient or solvent in topical formulations, such as creams or ointments, where both a pleasant scent and a non-greasy emollient feel are desired. This remains a niche and largely unexplored area.

Part 5: Safety and Toxicology

This compound is generally considered safe for its intended use in consumer products when handled according to standard safety protocols.

-

Health Hazards: Vapors can be irritating to the eyes and respiratory tract.[4][5][18] Prolonged or frequent skin contact may cause irritation or dermatitis.[4][5] Ingestion and aspiration into the lungs can be harmful.[4][5]

-

Toxicological Assessment: A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound does not present a concern for genotoxicity.[6] Based on data from a read-across analog (3,5,5-trimethylhexyl acetate), it is also not expected to be a skin sensitizer.[6]

-

Flammability: It is a combustible liquid and should be stored away from heat, open flames, and strong oxidizing agents.[4][7][19]

Key Safety Data:

| Parameter | Value | Source(s) |

| Flash Point | 71 - 82.9 °C | [3][6][7] |

| LD50 Oral (Rat) | 4250 mg/kg | [19] |

| LD50 Dermal (Rabbit) | >5000 mg/kg | [19] |

Handling and Storage:

-

Store in a cool, well-ventilated area in tightly closed containers.[19]

-

Use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, to prevent eye and skin contact.[19][20]

-

Ensure adequate ventilation to avoid the inhalation of vapors.

-

In case of a spill, eliminate ignition sources and absorb the material with dry earth, sand, or another non-combustible material.[4][5][19]

Conclusion

This compound is a commercially significant ester valued for its multifaceted and appealing aroma. Its synthesis via Fisher esterification is a straightforward and well-understood process. While its domain is predominantly the fragrance and consumer products industries, its defined physicochemical properties, characterized by robust analytical methods like GC-MS, make it a well-understood compound. For researchers and developers, this compound serves as an excellent case study in the structure-function relationship of aroma chemicals and as a potential specialty solvent or excipient where its sensory profile can add value. Adherence to established safety protocols is essential for its handling and application.

References

-

ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Retrieved from ScenTree. [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from Ataman Kimya. [Link]

-

Fengjing Biotech. (n.d.). This compound. Retrieved from Fengjing Biotech. [Link]

-

Api, A. M., et al. (2016). RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. Food and Chemical Toxicology. [Link]

-

Scent.vn. (n.d.). This compound Aroma Chemical CAS# 40379-24-6. Retrieved from Scent.vn. [Link]

-

Olfactorian. (n.d.). This compound | Perfume Material. Retrieved from Olfactorian. [Link]

-

The Good Scents Company. (n.d.). This compound, 40379-24-6. Retrieved from The Good Scents Company. [Link]

-

PubChem. (n.d.). 3,5,5-Trimethylhexyl acetate. Retrieved from PubChem. [Link]

-

Perflavory. (n.d.). This compound, 40379-24-6. Retrieved from Perflavory. [Link]

-

Advanced Biotech. (n.d.). Isoamyl Acetate: Applications in Food and Other Key Industries. Retrieved from Advanced Biotech. [Link]

-

Magritek. (n.d.). Isoamyl acetate. Retrieved from Magritek. [Link]

-

Ventos. (n.d.). This compound. Retrieved from Ventos. [Link]

- Google Patents. (2012). CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic.

-

CORESTA. (2019). analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from CORESTA. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031528). Retrieved from HMDB. [Link]

-

Prodasynth. (2020). ACETATE D'ISONONYLE | TECHNICAL DATA. Retrieved from Prodasynth. [Link]

-

Patsnap. (n.d.). Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic. Retrieved from Patsnap. [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. olfactorian.com [olfactorian.com]

- 3. ScenTree - this compound (CAS N° 40379-24-6) [scentree.co]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 3,5,5-Trimethylhexyl acetate | C11H22O2 | CID 42745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. This compound - 蜂竞生物 [fenjinbio.com]

- 8. This compound [ventos.com]

- 9. ACETATE D'ISONONYLE | TECHNICAL DATA [prodasynth.com]

- 10. This compound, 40379-24-6 [thegoodscentscompany.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]

- 13. Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Eureka | Patsnap [eureka.patsnap.com]

- 14. coresta.org [coresta.org]

- 15. echemi.com [echemi.com]

- 16. tetratek.com.tr [tetratek.com.tr]

- 17. greenchemindustries.com [greenchemindustries.com]

- 18. This compound CAS#: 40379-24-6 [m.chemicalbook.com]

- 19. johndwalsh.com [johndwalsh.com]

- 20. echemi.com [echemi.com]

Spectroscopic Data of Isononyl Acetate: A Comprehensive Technical Guide

Introduction

Isononyl acetate is a branched-chain ester recognized for its characteristic fruity, floral, and woody aroma.[1] This colorless liquid, with the molecular formula C₁₁H₂₂O₂, is a key component in the fragrance and flavor industries, finding application in perfumes, cosmetics, and various scented household products.[2] The structural elucidation and quality assurance of this compound are critically dependent on a suite of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure of this compound

This compound is an ester formed from isononyl alcohol and acetic acid.[1] The "isononyl" group is a nine-carbon branched alkyl chain. While several isomers exist, a common structure is 7-methyloctyl acetate. This guide will focus on this representative isomer.

Caption: Molecular structure of 7-methyloctyl acetate, a common isomer of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃), which is NMR-inactive.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

¹H NMR Spectroscopy of this compound (Predicted)

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data for 7-Methyloctyl Acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂ - |

| ~2.04 | Singlet | 3H | -C(=O)-CH₃ |

| ~1.60 | Multiplet | 2H | -O-CH₂-CH₂ - |

| ~1.50 | Multiplet | 1H | -CH -(CH₃)₂ |

| ~1.28 | Multiplet | 8H | -(CH₂ )₄- |

| ~0.86 | Doublet | 6H | -CH-(CH₃ )₂ |

Interpretation of the ¹H NMR Spectrum:

-

Downfield Region (δ > 3.0 ppm): The triplet at approximately 4.05 ppm is characteristic of the methylene protons (-O-CH₂ -) directly attached to the ester oxygen. The electronegativity of the oxygen atom deshields these protons, causing them to resonate downfield. The triplet multiplicity arises from coupling to the adjacent methylene group.

-

Mid-Field Region (δ 2.0-2.5 ppm): The singlet at around 2.04 ppm is a key diagnostic peak for the acetyl group protons (-C(=O)-CH₃ ).[3] These protons are deshielded by the adjacent carbonyl group and appear as a singlet because they have no neighboring protons to couple with.

-

Upfield Region (δ < 2.0 ppm): The remaining signals correspond to the protons of the isononyl alkyl chain. The multiplets between 1.28 and 1.60 ppm represent the various methylene groups in the chain. The multiplet at approximately 1.50 ppm is assigned to the methine proton (-CH -(CH₃)₂). The doublet at around 0.86 ppm, with an integration of 6H, is characteristic of the two equivalent methyl groups of the isopropyl moiety at the end of the chain.[4]

¹³C NMR Spectroscopy of this compound (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data for 7-Methyloctyl Acetate

| Chemical Shift (δ, ppm) | Assignment |

| ~171.1 | C =O |

| ~64.4 | -O-CH₂ - |

| ~38.9 | -CH₂ -CH(CH₃)₂ |

| ~35.4 | -O-CH₂-CH₂ - |

| ~29.2 | -CH₂ - |

| ~28.0 | -CH (CH₃)₂ |

| ~25.5 | -CH₂ - |

| ~22.7 | -CH(CH₃ )₂ |

| ~21.0 | -C(=O)-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at approximately 171.1 ppm is characteristic of the ester carbonyl carbon (C =O).[5] This carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another.

-

Alkoxy Carbon: The carbon at around 64.4 ppm corresponds to the methylene carbon directly bonded to the ester oxygen (-O-CH₂ -).

-

Alkyl Carbons: The remaining signals in the upfield region (δ < 40 ppm) are attributed to the carbons of the isononyl chain. The chemical shifts are influenced by their position relative to the ester group and the branching at the end of the chain. The carbon of the acetyl methyl group (-C(=O)-CH₃ ) is expected around 21.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

Neat Liquid: A drop of neat this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Alternatively, a dilute solution of this compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid sample cell.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

A background spectrum of the empty sample holder (or the solvent) is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectrum of this compound

The IR spectrum of this compound is dominated by characteristic absorptions of the ester functional group and the alkyl chain.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (alkyl) |

| ~1740 | Strong, Sharp | C=O stretching (ester) |

| ~1465 and ~1375 | Medium | C-H bending (alkyl) |

| ~1240 | Strong | C-O stretching (ester, acyl-oxygen) |

| ~1040 | Strong | C-O stretching (ester, alkyl-oxygen) |

Interpretation of the IR Spectrum:

-

C=O Stretch: The most prominent and diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption at approximately 1740 cm⁻¹. This is characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic ester.[6][7][8]

-

C-O Stretches: Esters exhibit two characteristic C-O stretching vibrations. The band around 1240 cm⁻¹ is due to the stretching of the C-O bond between the carbonyl carbon and the oxygen atom. The band around 1040 cm⁻¹ corresponds to the stretching of the C-O bond between the oxygen atom and the alkyl group.[8][9]

-

C-H Stretches and Bends: The strong absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methyl and methylene groups in the isononyl and acetyl moieties.[10] The medium intensity bands at ~1465 cm⁻¹ and ~1375 cm⁻¹ are due to C-H bending vibrations.

Caption: Workflow for the analysis of this compound by IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation.

Experimental Protocol: MS Data Acquisition

Sample Introduction:

-

A small amount of this compound is injected into the mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation from any impurities.

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

Mass Analysis:

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection:

-

An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion abundance versus mass-to-charge ratio (m/z).

Mass Spectrum of this compound

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular weight of this compound (C₁₁H₂₂O₂) is 186.29 g/mol .[11][12]

Predicted Fragmentation Pattern for 7-Methyloctyl Acetate

| m/z | Proposed Fragment | Fragmentation Pathway |

| 186 | [C₁₁H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 126 | [C₉H₁₈]⁺ | Loss of acetic acid (CH₃COOH) |

| 87 | [C₄H₇O₂]⁺ | McLafferty Rearrangement |

| 71 | [C₄H₇O]⁺ | α-cleavage |

| 43 | [CH₃CO]⁺ | α-cleavage (Acylium ion) |

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak at m/z 186 would confirm the molecular weight of the compound. However, for long-chain esters, the molecular ion peak can be weak or even absent.[13]

-

α-Cleavage: This is a common fragmentation pathway for esters where the bond adjacent to the carbonyl group is cleaved.[14][15] Cleavage on the acyl side results in the formation of a stable acylium ion at m/z 43 ([CH₃CO]⁺), which is often a prominent peak. Cleavage on the alkyl side can also occur.

-

McLafferty Rearrangement: This is another characteristic fragmentation for esters with a sufficiently long alkyl chain containing a γ-hydrogen.[14] It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond, resulting in the elimination of a neutral alkene and the formation of a radical cation. For this compound, this can lead to a fragment at m/z 87.

-

Loss of a Neutral Molecule: The loss of a neutral molecule of acetic acid (60 Da) from the molecular ion can lead to a fragment at m/z 126.

Caption: Key fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. While experimental spectra are not always publicly accessible, a thorough understanding of the principles of spectroscopic interpretation allows for the reliable prediction and analysis of its spectral data. The characteristic signals in ¹H and ¹³C NMR, the distinct absorption bands in IR, and the predictable fragmentation patterns in MS collectively serve as a spectroscopic fingerprint for this compound, ensuring its correct identification and quality for its widespread applications in the fragrance and flavor industries.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Retrieved from [Link]

-

SpectraBase. (n.d.). Acetic acid, isononyl ester. Retrieved from [Link]

-

Ventos. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetic acid, isononyl ester. PubChem Compound Database. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 40379-24-6. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Magritek. (n.d.). Isoamyl acetate. Retrieved from [Link]

-

AOCS. (2019). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031528). Retrieved from [Link]

- Api, A. M., et al. (n.d.). RIFM fragrance ingredient safety assessment, this compound (isomer unspecified), CAS Registry Number 40379-24-6. Food and Chemical Toxicology.

-

ScenTree. (n.d.). This compound (CAS N° 40379-24-6). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031528). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the poly(ester amide)s Chemical shift differences.... Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

PubMed Central. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031528). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

ResearchGate. (2014). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. This compound [myskinrecipes.com]

- 3. tetratek.com.tr [tetratek.com.tr]

- 4. aocs.org [aocs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. This compound [ventos.com]

- 12. ScenTree - this compound (CAS N° 40379-24-6) [scentree.co]

- 13. m.youtube.com [m.youtube.com]

- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 15. tutorchase.com [tutorchase.com]

Physical properties of Isononyl acetate (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of Isononyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a branched-chain ester, is a significant component in the flavor and fragrance industries, valued for its characteristic sweet, fruity, and floral aroma.[1] Beyond its sensory applications, a thorough understanding of its physical properties is crucial for its use in broader scientific and industrial contexts, including chemical synthesis and formulation development. This guide provides a comprehensive overview of the key physical properties of this compound, with a primary focus on its boiling point and density. It delves into the structural nuances that influence these characteristics and presents standardized methodologies for their experimental determination. This document is intended to serve as a technical resource for researchers, chemists, and formulation scientists.

Introduction to this compound

This compound (C₁₁H₂₂O₂) is the ester formed from the reaction of isononyl alcohol and acetic acid.[2] The "isononyl" prefix indicates a nine-carbon branched alkyl group. It is important to note that commercial this compound is often a mixture of isomers, which can lead to variations in its physical properties. The specific isomeric composition can influence the boiling point and density of a given sample. It is a colorless liquid that is insoluble in water but soluble in organic solvents like ethanol.[1][3]

Physicochemical Properties of this compound

A precise understanding of the physicochemical properties of this compound is fundamental for its handling, application, and quality control. The boiling point and density are critical parameters for distillation processes, formulation viscosity, and reaction kinetics.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the reported boiling point varies across different sources, which is likely attributable to the presence of different isomers and slight variations in experimental conditions.

Density

Density is a measure of mass per unit volume and is a fundamental physical property that is temperature-dependent. For liquids, it is a crucial parameter in fluid dynamics, formulation, and packaging.

Data Summary

The following table summarizes the reported values for the boiling point and density of this compound from various technical sources.

| Physical Property | Reported Value(s) | Conditions | Source(s) |

| Boiling Point | 213.00 to 215.00 °C | @ 760.00 mm Hg | [4] |

| 209 °C | Not specified | [5] | |

| 214.2 ± 8.0 °C | @ 760 mmHg | ||

| 220.8°C (estimated) | Not specified | [6] | |

| Density | 0.866 g/mL | @ 20°C | [2] |

| 0.9 ± 0.1 g/cm³ | Not specified | ||

| 0.863 - 0.869 g/mL | @ 20°C | [1][3] | |

| 0.87 g/cm³ | Not specified | [] | |

| 0.8726 g/cm³ (estimated) | Not specified | [6] |

Relationship Between Structure and Physical Properties

The molecular structure of this compound directly influences its physical properties. The presence of a branched alkyl chain, as opposed to a linear one, impacts intermolecular forces and, consequently, the boiling point and density.

Sources

Navigating the Laboratory Landscape: A Toxicological Profile of Isononyl Acetate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Isononyl acetate, a clear, colorless liquid with a characteristic fruity, floral aroma, is utilized in various industrial applications, including as a fragrance ingredient.[1][2] In the laboratory setting, particularly within drug development and life sciences research, a comprehensive understanding of its toxicological profile is paramount for ensuring occupational safety and interpreting experimental outcomes. This guide provides a detailed examination of the known toxicological endpoints of this compound, drawing from peer-reviewed literature and authoritative safety assessments to equip laboratory personnel with the necessary knowledge for its safe handling and use.

Physicochemical Properties and Identification

A foundational aspect of toxicological assessment is the understanding of a substance's physical and chemical characteristics, which influence its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 7-Methyloctyl acetate, Acetic acid, isononyl ester | [1][3] |

| CAS Number | 40379-24-6 | [3] |

| Molecular Formula | C11H22O2 | [3] |

| Molecular Weight | 186.29 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Pleasant, fruity, floral, and woody notes | [2][4] |

| Boiling Point | Approximately 220.8°C | [3][4] |

| Melting Point | Approximately -26°C (estimated) | [3][4] |

| Flash Point | Approximately 82.9°C | [3][4] |

| Water Solubility | 12.56 mg/L at 25°C | [3][4] |

| Vapor Pressure | 13.332 hPa at 90.97°C | [3][4] |

| Density | Approximately 0.8726 g/cm³ | [3][4] |

Toxicokinetics: The Journey Through the Body

Absorption

This compound can be absorbed through inhalation of its vapors, ingestion, and to some extent, through dermal contact.[5] Its moderate lipophilicity suggests that it can penetrate biological membranes.

Distribution

Following absorption, this compound is expected to be distributed throughout the body.

Metabolism

As an ester, this compound is anticipated to undergo hydrolysis by carboxylesterases, which are abundant in the liver, blood, and other tissues. This metabolic process would break down the molecule into isononyl alcohol and acetic acid.[6] Acetic acid is a natural component of the body and would enter the Krebs cycle. The resulting isononyl alcohol would likely undergo further oxidation.

Excretion

The metabolites of this compound are expected to be excreted primarily through urine and feces. The carbon dioxide produced from the metabolism of acetic acid would be eliminated via respiration.

Acute Toxicity

Acute toxicity data provides insight into the potential for adverse effects following a single, short-term exposure. For this compound, much of the available data is based on read-across to a structurally similar compound, 3,5,5-trimethylhexyl acetate.

| Endpoint | Species | Route | Value | Classification | Source |

| LD50 | Rat | Oral | > 5000 mg/kg | Low acute toxicity | [7] |

| LD50 (read-across) | Rat | Oral | 4250 mg/kg (for 3,5,5-trimethylhexyl acetate) | Low acute toxicity | [7] |

| LD50 (read-across) | Rabbit | Dermal | > 5000 mg/kg (for 3,5,5-trimethylhexyl acetate) | Low acute toxicity | [7] |

| LC50 | - | Inhalation | No data available | - | [8] |

These values indicate a low potential for acute toxicity via oral and dermal routes. The absence of inhalation data necessitates caution and the use of appropriate ventilation when handling this compound.[8]

Irritation and Sensitization

Skin Irritation

Prolonged or repeated skin contact with this compound may cause irritation.[5] However, specific data from standardized skin irritation tests (e.g., Draize test) are not available for this compound itself.

Eye Irritation

Direct contact with the eyes may cause irritation.[5] As with skin irritation, quantitative data from eye irritation studies are lacking.

Skin Sensitization

Repeated Dose Toxicity

There are no specific repeated-dose toxicity studies available for this compound.[8] However, a 28-day study in rats with the read-across substance, 3,5,5-trimethylhexyl acetate, established a No-Observed-Adverse-Effect Level (NOAEL) of 40 mg/kg/day.

Genotoxicity and Carcinogenicity

Genotoxicity

This compound has been found to be non-genotoxic.[8] It tested negative in the BlueScreen assay for genotoxicity and was not mutagenic in a bacterial reverse mutation assay (Ames test).[8] Additionally, it was found to be non-clastogenic in an in vitro micronucleus test.[8]

Carcinogenicity

There are no long-term carcinogenicity studies available for this compound. However, given its negative genotoxicity profile, a carcinogenic potential is considered unlikely.

Reproductive and Developmental Toxicity

Similar to other toxicological endpoints, data for reproductive and developmental toxicity is based on a read-across from 3,5,5-trimethylhexyl acetate.[8] In a combined repeated dose and reproductive/developmental toxicity screening study in rats, the following NOAELs were determined:

-

Developmental Toxicity: 40 mg/kg/day (based on an increase in post-implantation and postnatal loss at higher doses).[8]

-

Female Reproductive Toxicity: 40 mg/kg/day.[8]

-

Male Reproductive Toxicity: 400 mg/kg/day.[8]

Laboratory Safety and Handling

Given the available toxicological data, the following safety precautions are recommended for handling this compound in a laboratory setting.

Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is recommended, especially when heating the substance or when aerosolization is possible.

-

Eye Protection: Wear chemical safety goggles or glasses.[2]

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.[9]

-

Respiratory Protection: If ventilation is inadequate or if working with large quantities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[10]

Spills and Waste Disposal

In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] Dispose of waste in accordance with local, state, and federal regulations.

Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, established for this compound. In the absence of specific limits, it is prudent to handle the substance with care to minimize any potential exposure. For context, other acetate esters have established OELs. For example, n-butyl acetate has an OSHA PEL of 150 ppm and an ACGIH TLV of 50 ppm.[3]

Conclusion

The toxicological profile of this compound suggests a substance with low acute toxicity and no significant concerns for genotoxicity or skin sensitization.[8] The primary hazards in a laboratory setting are related to potential skin and eye irritation upon direct contact and possible respiratory irritation from vapor inhalation, although specific data for the latter is lacking.[5][8] Much of the available data for repeated dose and reproductive toxicity relies on read-across from a structurally similar compound.[8] Therefore, adherence to standard chemical hygiene practices, including the use of appropriate personal protective equipment and adequate ventilation, is essential for the safe handling of this compound in a research environment.

Experimental Protocols and Workflows

Workflow for Handling this compound in the Laboratory

Caption: Standard Laboratory Handling Workflow for this compound

Logical Flow for Toxicological Data Evaluation

Sources

- 1. Ethyl acetate - IDLH | NIOSH | CDC [cdc.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. occusafeinc.com [occusafeinc.com]

- 4. sec-Amyl acetate - IDLH | NIOSH | CDC [cdc.gov]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Methyl acetate - IDLH | NIOSH | CDC [cdc.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. nj.gov [nj.gov]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Environmental Lifecycle of Isononyl Acetate: A Technical Guide to its Fate and Biodegradability

Introduction: Isononyl Acetate in Context

This compound (CAS No. 40379-24-6), a C11 branched-chain ester, is a key component in the formulation of a wide array of consumer and industrial products.[1][2][3] Valued for its pleasant, fruity, and floral aroma, it serves as a fragrance ingredient in personal care products like soaps, detergents, and cosmetics.[2][4] Its application as a solvent and intermediate in various chemical syntheses further underscores its industrial relevance. Given its widespread use, a thorough understanding of its environmental fate—how it behaves and persists in the environment—and its biodegradability is paramount for researchers, environmental scientists, and professionals in product development and regulatory affairs. This guide provides an in-depth technical analysis of the environmental journey of this compound, from its physicochemical properties that govern its distribution to the abiotic and biotic pathways that lead to its ultimate degradation.

Physicochemical Properties and Environmental Distribution

The environmental behavior of a chemical is fundamentally dictated by its physical and chemical properties. For this compound, these properties suggest a compound with limited water solubility and a tendency to associate with organic matter.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | [1][2] |

| Molecular Weight | 186.29 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [4][5] |

| Odor | Sweet, ester-like | [2][5] |

| Boiling Point | ~220.8 °C (estimated) | [1][4] |

| Melting Point | ~ -26 °C (estimated) | [1][4] |

| Flash Point | ~82.9 °C | [1][4] |

| Water Solubility | 12.56 mg/L at 25°C | [1] |

| Vapor Pressure | 13.332 hPa at 90.97°C | [1] |

| Log P (Octanol-Water Partition Coefficient) | ~4.1 | [6] |

The low water solubility and a Log P value greater than 3 indicate that this compound will have a tendency to partition from the aqueous phase to organic matter in soil and sediment. Its vapor pressure suggests that volatilization from water surfaces to the atmosphere can occur. Once in the environment, this compound is subject to a combination of abiotic and biotic degradation processes.

Abiotic Degradation: The Role of Hydrolysis and Photolysis

Abiotic degradation pathways are chemical processes that break down substances without the involvement of living organisms. For this compound, the key abiotic routes are hydrolysis and photolysis.

Hydrolysis: A Gradual Breakdown in Water

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the ester linkage is susceptible to hydrolysis, yielding isononyl alcohol and acetic acid.

Photolysis: Degradation by Light

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. For a compound to undergo direct photolysis, it must absorb light in the environmentally relevant spectrum (wavelengths > 290 nm). Saturated esters like this compound do not contain chromophores that absorb significantly in this region of the solar spectrum. Therefore, direct photolysis is not expected to be a significant degradation pathway.

However, indirect photolysis can occur through reactions with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH). These highly reactive species can abstract a hydrogen atom from the alkyl chain of this compound, initiating a cascade of oxidative reactions that can lead to its degradation. The significance of indirect photolysis will depend on the concentration of these reactive species in the specific aquatic environment.

Biotic Degradation: The Primary Pathway for Environmental Removal

Biodegradation, the breakdown of organic matter by microorganisms, is the most significant process for the removal of this compound from the environment. Due to the lack of publicly available biodegradation data for this compound itself, a scientifically sound "read-across" approach is employed, using data from a structurally similar compound, 3,5,5-trimethylhexyl acetate (CAS No. 58430-94-7). This analog shares the same molecular formula (C₁₁H₂₂O₂) and a highly branched alkyl chain, making it a suitable surrogate for assessing environmental fate.

Aerobic Biodegradation: In the Presence of Oxygen

Aerobic biodegradation occurs in oxygen-rich environments such as surface waters and the upper layers of soil and sediment. Microorganisms in these environments produce enzymes that can break down organic compounds to obtain energy and carbon for growth.

The "ready biodegradability" of a substance is assessed using a series of stringent screening tests defined by the Organisation for Economic Co-operation and Development (OECD). These tests, such as the OECD 301 series, evaluate the potential for a substance to undergo rapid and ultimate biodegradation in an aerobic aqueous medium. A substance is generally considered "readily biodegradable" if it meets specific pass levels (e.g., >60% of its theoretical oxygen demand or CO₂ production) within a 10-day window during a 28-day test period.

Studies on the read-across analog, 3,5,5-trimethylhexyl acetate, have been conducted according to several OECD 301 guidelines:

-

OECD 301B (CO₂ Evolution Test): In a sealed vessel test based on this guideline, 3,5,5-trimethylhexyl acetate achieved 74.5% biodegradation over 28 days.[7]

-

OECD 301D (Closed Bottle Test): A study following this guideline showed a progressive biodegradation rate of 3%, 9%, 16%, and 27% after 7, 14, 21, and 28 days, respectively.[7]

-

OECD 301F (Manometric Respirometry Test): In this test, 3,5,5-trimethylhexyl acetate demonstrated 81% biodegradation after 32 days.[7]

The results from the OECD 301B and 301F tests, showing biodegradation well above the 60% threshold, indicate that 3,5,5-trimethylhexyl acetate is readily biodegradable.[7] By extension, this compound is also expected to be readily biodegradable. The lower result in the OECD 301D test may be attributable to the specific test conditions and inoculum used.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

This protocol provides a detailed, step-by-step methodology for assessing the ready biodegradability of a substance like this compound, based on the OECD 301F guideline.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and incubated in a closed flask with a device to measure the oxygen consumed. The biodegradation is expressed as the percentage of the theoretical oxygen demand (ThOD).

2. Materials and Reagents:

-

Test Substance: this compound (or a suitable analog).

-

Reference Substance: A readily biodegradable compound like sodium benzoate or aniline, to validate the test procedure.

-

Inoculum: Fresh activated sludge from a wastewater treatment plant treating predominantly domestic sewage.

-

Mineral Medium: A solution of mineral salts providing essential nutrients for the microorganisms (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).

-

Manometric Respirometer: A device capable of measuring oxygen consumption in closed flasks (e.g., OxiTop® system).

-

Test Flasks: Glass bottles of appropriate volume for the respirometer.

-

CO₂ Absorbent: Potassium hydroxide solution placed in a separate container within the test flask to trap the CO₂ produced.

3. Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test substance, reference substance, and mineral medium.

-

Inoculum Preparation: Collect fresh activated sludge, homogenize it, and allow it to settle. The supernatant or a filtered portion is used as the inoculum.

-

Test Setup: For each substance (test, reference, and a blank control without any carbon source), prepare replicate flasks. Add the mineral medium, the substance (at a concentration that will lead to a measurable oxygen uptake, typically 2-5 mg/L), and the inoculum to each flask.

-

Incubation: Place the CO₂ absorbent in the designated container within each flask. Seal the flasks with the manometric heads and place them in a dark incubator at a constant temperature (e.g., 20 ± 1°C).

-

Measurement: The oxygen consumption is measured automatically and continuously by the respirometer over a 28-day period.

-

Data Analysis: The cumulative oxygen consumption in the test flasks (corrected for the oxygen consumption in the blank flasks) is calculated and expressed as a percentage of the ThOD.

4. Validity Criteria:

-

The biodegradation of the reference substance must reach the pass level within 14 days.

-

The oxygen consumption in the blank at the end of the test should not be excessive.

-

The oxygen concentration in the test vessels should not drop to zero.

The primary mechanism for the aerobic biodegradation of this compound involves enzymatic hydrolysis of the ester bond by esterases , a broad class of hydrolase enzymes.[8]

The branched nature of the isononyl group may present a steric hindrance to some non-specific esterases. However, the microbial world exhibits a vast diversity of enzymes, and many bacteria and fungi possess esterases capable of hydrolyzing sterically hindered esters. Once the ester bond is cleaved, the resulting isononyl alcohol and acetic acid are readily metabolized by a wide range of microorganisms through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to their complete mineralization to carbon dioxide and water, and the generation of new biomass.

Anaerobic Biodegradation: In the Absence of Oxygen

Anaerobic conditions are found in deeper layers of sediment, some groundwater environments, and in anaerobic digesters of wastewater treatment plants. While aerobic biodegradation is generally more rapid and efficient for many organic compounds, anaerobic degradation can also be a significant fate process.

The initial step in the anaerobic biodegradation of this compound is also the hydrolysis of the ester bond to isononyl alcohol and acetic acid. This can be carried out by anaerobic or facultative anaerobic microorganisms. The subsequent degradation of the alcohol and acid proceeds through different metabolic pathways than in aerobic environments, often involving fermentation and methanogenesis, ultimately producing methane and carbon dioxide. While specific studies on the anaerobic biodegradability of this compound are not available, its structural components (a branched alcohol and acetic acid) are known to be degradable under anaerobic conditions.

Ecotoxicological Profile and Environmental Risk

The potential environmental risk of a substance is a function of both its environmental fate (persistence and distribution) and its ecotoxicity. As this compound is expected to be readily biodegradable, its persistence in the environment is low, which significantly reduces the potential for long-term exposure and risk.

Ecotoxicity data for the read-across analog, 3,5,5-trimethylhexyl acetate, provides insights into the potential effects of this compound on aquatic organisms:

-

Acute toxicity to fish (Pimephales promelas): 96-hour LC₅₀ = 7.7 mg/L[7]

-

Acute toxicity to aquatic invertebrates (Daphnia magna): 48-hour EC₅₀ > 100 mg/L[7]

-

Toxicity to algae (Pseudokirchneriella subcapitata): 96-hour EbC₅₀ = 2.1 mg/L and ErC₅₀ = 7.7 mg/L[7]

These data indicate that this compound has a moderate acute toxicity to aquatic organisms. However, given its rapid biodegradation, the environmental concentrations are expected to remain well below levels that would cause adverse effects under normal use and disposal scenarios. The degradation products, isononyl alcohol and acetic acid, are also readily biodegradable and have lower toxicity than the parent compound.

Environment Canada has classified this compound as not suspected to be persistent or bioaccumulative, but it is suspected to be an environmental toxin.[1] This highlights the importance of its rapid degradation in mitigating potential risks.

Conclusion and Future Perspectives

This compound, a widely used fragrance ingredient and industrial chemical, is not expected to persist in the environment. Its physicochemical properties suggest that it will primarily partition to soil and sediment, with some potential for volatilization. Abiotic degradation through hydrolysis and photolysis is expected to be slow. The primary mechanism for its removal from the environment is rapid aerobic biodegradation, as supported by data on a close structural analog. The initial step in its breakdown is the enzymatic hydrolysis of the ester bond, followed by the complete mineralization of the resulting alcohol and acid. While this compound exhibits moderate acute ecotoxicity, its ready biodegradability significantly mitigates the environmental risk.